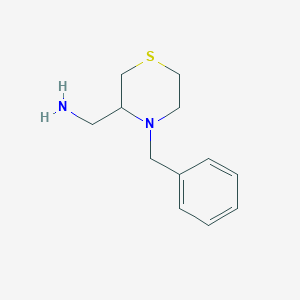

(4-Benzylthiomorpholin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-Benzylthiomorpholin-3-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives with potential biological activities. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper explores 4-(aminoalkoxy)benzylamines as human histamine H3 receptor antagonists, and paper discusses the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction.

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies. For example, paper details a one-pot synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids without the need for a catalyst. This method operates at room temperature, indicating a potentially efficient and accessible approach for the synthesis of methanamine derivatives.

Molecular Structure Analysis

The molecular structures of methanamine derivatives are characterized using various spectroscopic techniques. For instance, paper describes the structural characterization of a dibenzyl methanamine derivative using NMR spectroscopy, elemental analysis, and mass spectrometry. These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of methanamine derivatives can be inferred from the types of reactions they undergo. Paper mentions the synthesis of a methanamine compound through a condensation reaction involving p-Toluic hydrazide and glycine, indicating that methanamine derivatives can participate in condensation reactions to form heterocyclic structures like oxadiazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are often determined to assess their drug-like characteristics. Paper provides an extensive evaluation of the lead compound's properties, including solubility, metabolic stability, and penetration through Caco-2 cells. These properties are essential for predicting the compound's behavior in biological systems and its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

1. Antidepressant-like Activity

(4-Benzylthiomorpholin-3-yl)methanamine derivatives have been studied for their potential as antidepressants. Specifically, certain derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown robust antidepressant-like activity. One such compound, identified as NLX-204, displayed high selectivity and efficacy in preliminary in vivo studies, suggesting its promise as an antidepressant drug candidate (Sniecikowska et al., 2019).

2. Anticonvulsant Properties

Research has indicated that certain derivatives of this compound possess significant anticonvulsant properties. A study involving the synthesis and characterization of heterocyclic schiff bases of 3-aminomethyl pyridine, which is structurally related, showed promising results in protecting against seizures in various models, highlighting its potential as an anticonvulsant agent (Pandey & Srivastava, 2011).

3. Antimicrobial Applications

Compounds similar to this compound have been synthesized and shown variable degrees of antimicrobial activity. These studies include the synthesis of derivatives like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited antibacterial and antifungal activities (Visagaperumal et al., 2010).

4. Catalytic Applications

Derivatives of this compound have been utilized in catalysis, particularly in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes derived from compounds structurally related to this compound have been used effectively in the transfer hydrogenation of acetophenone derivatives, demonstrating high efficiency and selectivity (Karabuğa et al., 2015).

5. Cytotoxic Agents in Cancer Therapy

Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, have shown promising results in inhibiting cancer cell growth, suggesting their potential application in cancer therapy (Ramazani et al., 2014).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by (4-Benzylthiomorpholin-3-yl)methanamine are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.

Eigenschaften

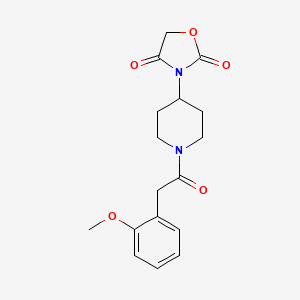

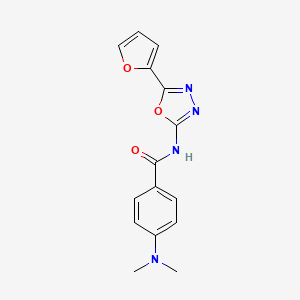

IUPAC Name |

(4-benzylthiomorpholin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVCBDDTRSTVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1CC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)

![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)